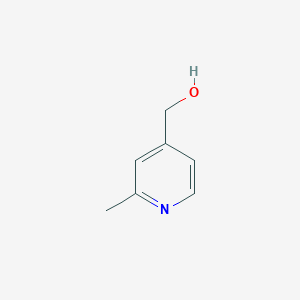
(2-Methylpyridin-4-yl)methanol
Cat. No. B024509
Key on ui cas rn:
105250-16-6
M. Wt: 123.15 g/mol
InChI Key: WCHFSXVRRCEWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06531466B2
Procedure details


Ammonium persulfate (231 g) was added to a solution of 2-methylpyridine (100 ml) in water-MeOH (350:700 ml); and then concentrated sulfuric acid (58 m,) was added. The mixture was stirred at reflux for 3 days. In this time other ammonium persulfate (20 g) and concentrated sulfuric acid (15 ml) were added. The mixture was quenched with NaOH 10% and extracted with EE (3×100 ml) and EA (3×100 ml), then the organic extracts were washed with brine (200 ml), dried and concentrated in vacuo to a yellow oil which was purified by flash chromatography (eluting with EE-EA 1:1) to give the title compound as a white solid (12.0 g).
Name
Ammonium persulfate
Quantity
231 g
Type
reactant
Reaction Step One




Name
ammonium persulfate
Quantity
20 g
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH3:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.S(=O)(=O)(O)O.[OH2:25].[CH3:26]O>>[OH:25][CH2:26][C:18]1[CH:17]=[CH:16][N:15]=[C:14]([CH3:13])[CH:19]=1 |f:0.1.2,5.6|
|
Inputs


Step One
|
Name
|
Ammonium persulfate
|
|
Quantity
|
231 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
ammonium persulfate
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched with NaOH 10%
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EE (3×100 ml) and EA (3×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic extracts were washed with brine (200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a yellow oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography (eluting with EE-EA 1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC(=NC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
